molecular formula C34H52N4O7 B1665228 (2S,4As,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid;(2,5-dioxoimidazolidin-4-yl)urea CAS No. 4572-09-2

(2S,4As,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid;(2,5-dioxoimidazolidin-4-yl)urea

Cat. No. B1665228
CAS RN: 4572-09-2
M. Wt: 628.8 g/mol
InChI Key: PCWYUXROTNZZHR-IHMBCTQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allantoin glycyrrhetinic acid is a protein aggregate suppressor.

Scientific Research Applications

Anticancer Potential

  • Semisynthetic Ursolic Acid Derivatives : Ursolic acid derivatives, including a compound similar in structure to the query chemical, showed potent anticancer properties. These derivatives inhibited the growth of various cancer cells, including pancreatic, breast, prostate, hepatocellular, and lung cancer cell lines, by arresting the cell cycle and inducing apoptosis (Leal et al., 2012).

Synthesis and Structural Study

  • Novel Synthesis Approaches : The compound (2,5-Dioxoimidazolidin-4-ylidene)aminocarbonylcarbamic Acid was investigated as a precursor of parabanic acid, an oxidation product of uric acid. This study provided insights into the formation mechanisms of such compounds (Iida et al., 2019).

  • Triazafulvalene System Synthesis : Research demonstrated the synthesis of a new triazafulvalene system, including derivatives of the query chemical, contributing to the field of organic chemistry and material science (Uršič et al., 2010).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Research : Various derivatives of the query chemical have been synthesized and evaluated for their antimicrobial and antioxidant activities, indicating potential applications in pharmaceuticals and healthcare (Bassyouni et al., 2012).

properties

CAS RN

4572-09-2

Product Name

(2S,4As,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid;(2,5-dioxoimidazolidin-4-yl)urea

Molecular Formula

C34H52N4O7

Molecular Weight

628.8 g/mol

IUPAC Name

(2S,4aS,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid;(2,5-dioxoimidazolidin-4-yl)urea

InChI

InChI=1S/C30H46O4.C4H6N4O3/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6;5-3(10)6-1-2(9)8-4(11)7-1/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34);1H,(H3,5,6,10)(H2,7,8,9,11)/t19-,21?,22+,23?,26-,27+,28+,29-,30-;/m1./s1

InChI Key

PCWYUXROTNZZHR-IHMBCTQLSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O.C1(C(=O)NC(=O)N1)NC(=O)N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C.C1(C(=O)NC(=O)N1)NC(=O)N

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C.C1(C(=O)NC(=O)N1)NC(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Allantoin glycyrrhetinic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4As,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid;(2,5-dioxoimidazolidin-4-yl)urea
Reactant of Route 2
(2S,4As,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid;(2,5-dioxoimidazolidin-4-yl)urea
Reactant of Route 3
(2S,4As,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid;(2,5-dioxoimidazolidin-4-yl)urea
Reactant of Route 4
(2S,4As,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid;(2,5-dioxoimidazolidin-4-yl)urea
Reactant of Route 5
(2S,4As,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid;(2,5-dioxoimidazolidin-4-yl)urea
Reactant of Route 6
(2S,4As,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid;(2,5-dioxoimidazolidin-4-yl)urea

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